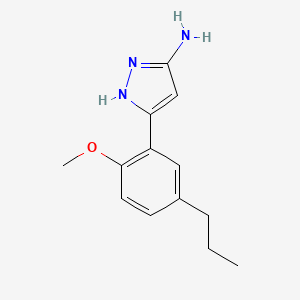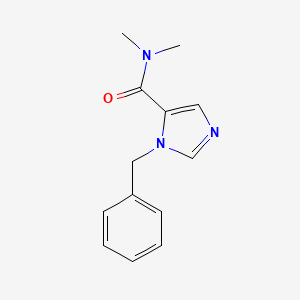
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, also known as MPPA, is a pyrazole derivative that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including neuroscience and cancer research. In
Wissenschaftliche Forschungsanwendungen
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has been studied for its potential applications in various scientific research fields. In neuroscience, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has been shown to have neuroprotective effects against oxidative stress and mitochondrial dysfunction. It has also been found to modulate the expression of various neurotransmitters, including dopamine and serotonin. In cancer research, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Wirkmechanismus
The mechanism of action of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has been shown to modulate the expression of various neurotransmitters, including dopamine and serotonin. It has also been found to activate the Nrf2/ARE pathway, which plays a key role in cellular antioxidant defense. In cancer research, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. In neuroscience, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has been found to protect against oxidative stress and mitochondrial dysfunction. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In cancer research, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to have high selectivity for certain targets, making it a useful tool for studying specific signaling pathways. However, one limitation of using 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine. In neuroscience, further research is needed to fully understand the mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. In cancer research, more studies are needed to determine the efficacy of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine as a potential anticancer agent and to identify its molecular targets. Additionally, the development of novel 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine derivatives with improved solubility and selectivity could lead to new applications in scientific research.
Synthesemethoden
The synthesis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine involves the reaction of 2-methoxy-5-propylbenzaldehyde with hydrazine hydrate in the presence of acetic acid, followed by cyclization with 1,3-diphenyl-1H-pyrazole-5-carbonitrile. The resulting compound is then treated with hydrochloric acid to obtain 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine in high yield.
Eigenschaften
IUPAC Name |
5-(2-methoxy-5-propylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-4-9-5-6-12(17-2)10(7-9)11-8-13(14)16-15-11/h5-8H,3-4H2,1-2H3,(H3,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGFVHBVYUBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)C2=CC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)







